4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H11NO2/c1-2-3-4-6-5-10-7(9)8-6/h3-4,6H,2,5H2,1H3,(H,8,9)/b4-3+ |
InChI Key |
OATSGBKJUGFTBP-ONEGZZNKSA-N |
Isomeric SMILES |
CC/C=C/C1COC(=O)N1 |
Canonical SMILES |
CCC=CC1COC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one typically involves the reaction of oxazolidinone with a butenyl halide under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds via nucleophilic substitution, where the oxazolidinone nitrogen attacks the butenyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the butenyl group to a butyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products
Oxidation: Oxidized oxazolidinone derivatives.
Reduction: Reduced butyl-substituted oxazolidinone.
Substitution: Various substituted oxazolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one is a molecule with diverse applications in chemistry, biology, medicine, and industry, serving as a building block in synthesizing complex molecules and showing potential as a therapeutic agent. Oxazolidinones, in general, are known for their applications in medicinal chemistry, particularly as antibiotics.
Scientific Research Applications
Chemistry
this compound is used as a building block in synthesizing more complex molecules. Its synthesis typically involves reacting oxazolidinone with a butenyl halide under basic conditions, often using sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds through nucleophilic substitution, where the oxazolidinone nitrogen attacks the butenyl halide, leading to the desired product. Industrial production may utilize continuous flow reactors and purification techniques like recrystallization or chromatography to ensure high purity and consistent quality.
Biology
This compound is investigated for its potential biological activity, including antimicrobial properties. In biological systems, it may inhibit protein synthesis by binding to the bacterial ribosome, similar to other oxazolidinones, preventing the formation of the initiation complex and halting bacterial growth.
Medicine
this compound is explored as a potential therapeutic agent because of its structural similarity to known antibiotics. Many analogs, including propionyl, cyclopentanoyl, and p-nitrobenzoyl-4-(1-hydroxyhexadec-2-enyl)-oxazolidin-2-ones, have demonstrated better antileukemic activities than natural C2-ceramide, with a good correlation between cell death and DNA fragmentation .
Industry
In industry, this compound is utilized in developing new materials and chemical processes.
Chemical Reactions
This compound can undergo oxidation and reduction reactions. Oxidation, using reagents like potassium permanganate or chromium trioxide , yields oxidized oxazolidinone derivatives. Reduction, using hydrogen gas and a palladium catalyst (Pd/C), converts the butenyl group to a butyl group, resulting in reduced butyl-substituted oxazolidinone. It can also undergo nucleophilic substitution using sodium hydride (NaH) in DMF, yielding various substituted oxazolidinone derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit protein synthesis by binding to the bacterial ribosome, similar to other oxazolidinones. This binding prevents the formation of the initiation complex, thereby halting bacterial growth. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table compares key structural features of 4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one with analogous compounds:
Key Observations :
- Substituent Position: The placement of functional groups (e.g., C3 vs. C4) significantly alters biological activity. For example, C3-substituted derivatives like 3-[(E)-2-butenoyl]-1,3-oxazolidin-2-one are often intermediates, whereas C4-substituted analogs exhibit targeted bioactivity .
- Stereochemistry : The (E)-configuration in the butenyl group enhances stability and receptor binding compared to (Z)-isomers .
- Lipophilicity : Benzyl or aryl substituents (e.g., in 4-benzyl derivatives) increase lipophilicity, improving membrane permeability in antimicrobial applications .
Physicochemical Properties
- Solubility : Polar substituents (e.g., hydroxybenzyl) improve aqueous solubility, whereas aryl groups enhance organic solvent compatibility .
- Stability: Oxazolidinones with electron-withdrawing groups (e.g., nitro) exhibit greater thermal stability .
- Spectroscopic Characterization: IR: Strong C=O stretches at ~1750–1710 cm⁻¹ confirm oxazolidinone ring integrity . HPLC: Reverse-phase chromatography (C18 columns) resolves (E)/(Z)-isomers, as demonstrated for 4-[1,2-bis-(4-hydroxy-phenyl)-but-1-enyl] derivatives .
Biological Activity
4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one is a synthetic compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanism of action, antimicrobial properties, and comparisons with related compounds.
Chemical Structure and Properties
This compound features a unique butenyl side chain that may influence its biological properties compared to other oxazolidinones. The general structure includes a five-membered oxazolidinone ring, which is essential for its interaction with biological targets.
The primary mechanism of action for this compound involves inhibition of protein synthesis . It binds to the bacterial ribosome, preventing the formation of the initiation complex necessary for protein synthesis. This action is similar to that of other oxazolidinones like linezolid and tedizolid, which are known antibiotics.
Research Findings
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A notable study found that this compound showed better efficacy than chloramphenicol against Gram-positive bacteria, particularly Staphylococcus aureus .
Comparative Analysis
To provide a clearer understanding of its antimicrobial potency, a comparison with other oxazolidinones is presented in the table below:
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Notes |
|---|---|---|---|
| This compound | Higher than chloramphenicol | Limited | Unique butenyl side chain |
| Linezolid | Effective | Limited | Established antibiotic |
| Tedizolid | Enhanced potency | Limited | Improved pharmacokinetics and efficacy |
Case Studies
Several case studies highlight the potential applications of this compound in clinical settings:
- In vitro Studies : In a study evaluating various derivatives of oxazolidinones, this compound was shown to have superior activity against resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .
- Mechanistic Studies : Further investigations into the mechanism revealed that the compound induces apoptosis in bacterial cells through caspase activation pathways, which is crucial for developing new antibiotics targeting resistant strains .
Q & A
Q. What are the common synthetic routes for 4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one, and how can reaction conditions be optimized to avoid by-products?
The compound is typically synthesized via cyclization of substituted carbamates or through nucleophilic addition to oxazolidinone precursors. Key steps include controlling stereochemistry during the introduction of the (E)-but-1-enyl group. For example, describes a reaction where 4-[hydroxy(aryl)methyl]-1,3-oxazolidin-2-one derivatives form by-products under specific conditions (e.g., using benzenesulfonyl chloride in chloroform). Optimization involves adjusting solvent polarity, temperature, and catalyst choice to minimize impurities. Chromatographic purification (e.g., silica gel column) is critical for isolating the target compound .
Q. How can X-ray crystallography be applied to resolve the molecular structure of this compound, and what software tools are recommended?
Single-crystal X-ray diffraction is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data . For example, reports monoclinic crystal symmetry (space group P2₁/c) with lattice parameters a = 7.23 Å, b = 23.33 Å, c = 12.40 Å, and β = 98.12°. Hydrogen-bonding networks (e.g., between water molecules and the oxazolidinone ring) can be visualized using ORTEP-3 .
Table 1: Crystallographic Data from
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a, b, c (Å) | 7.23, 23.33, 12.40 |
| β (°) | 98.12 |
| V (ų) | 2064.47 |
| Z | 4 |
| R factor | 0.046 |
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
NMR (¹H, ¹³C, and 2D COSY/HSQC) is essential for confirming regiochemistry and stereochemistry. IR spectroscopy identifies carbonyl (C=O) stretches (~1750 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹). Discrepancies between experimental and computational spectra (e.g., DFT-predicted vs. observed chemical shifts) may arise from solvent effects or crystal packing. highlights the importance of refining hydrogen atom positions during crystallographic analysis to resolve such conflicts .
Advanced Research Questions
Q. How does the (E)-but-1-enyl substituent influence the compound’s reactivity in asymmetric synthesis, and what mechanistic insights support this?
The (E)-configured alkene introduces steric and electronic effects that enhance stereocontrol. For instance, oxazolidinones are chiral auxiliaries in Evans’ aldol reactions. The bulky substituent at C4 (here, the butenyl group) directs nucleophilic attack to the Si face of the carbonyl group. demonstrates analogous systems where TiCl4-mediated enolate formation enables high diastereoselectivity (>98% ds) in γ-lactam synthesis . Computational studies (e.g., NBO analysis) can quantify hyperconjugative interactions stabilizing transition states.
Q. What strategies are recommended for resolving contradictions between spectroscopic data and computational models?
Contradictions often arise from dynamic effects (e.g., conformational flexibility) not captured in static models. To address this:
Q. How can this compound serve as a precursor for bioactive molecules, and what methodological considerations apply?
The oxazolidinone core is a privileged scaffold in medicinal chemistry. For example:
- Antimicrobial agents : Linezolid derivatives exploit the oxazolidinone ring’s ability to bind bacterial ribosomes.
- Anticancer agents : Quinoxaline-oxazolidinone hybrids () show activity by intercalating DNA . Key steps include functionalizing the butenyl group via cross-coupling (e.g., Suzuki-Miyaura) and assessing pharmacokinetics using logP calculations (e.g., reports logP = 2.1 for a related compound) .
Table 2: Pharmacokinetic Parameters (Example from )
| Property | Value |
|---|---|
| logP | 2.1 |
| Water solubility | 0.05 mg/mL |
| Plasma protein binding | 95% |
Q. What computational methods are suitable for studying this compound’s electronic properties and intermolecular interactions?
- DFT : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
- Molecular docking : Screen against targets like σ1 receptors () using AutoDock Vina .
- MD simulations : Analyze solvation effects in explicit water models (e.g., TIP3P) using GROMACS.
Methodological Guidance
- Crystallography : Use SHELXD for phase problem solutions and SHELXL for refinement. Apply restraints for disordered solvent molecules .
- Synthetic optimization : Monitor reactions via TLC (silica GF254) and characterize intermediates by HRMS.
- Data interpretation : Cross-validate NMR assignments with DEPT-135 and HSQC experiments to resolve overlapping signals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
